molecular formula C17H24N2O2 B5291515 2-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]phenol

2-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]phenol

Cat. No. B5291515
M. Wt: 288.4 g/mol
InChI Key: BQAMHCDPSVFJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]phenol, also known as DSP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DSP is a spirocyclic compound that belongs to the class of phenols and has a molecular weight of 319.4 g/mol.

Mechanism of Action

2-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]phenol inhibits the activity of MAO enzymes by binding to the active site of the enzyme, thereby preventing the breakdown of neurotransmitters. This results in an increase in the concentration of neurotransmitters in the brain, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
2-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]phenol has been shown to exhibit various biochemical and physiological effects, including antidepressant, anxiolytic, and neuroprotective effects. 2-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]phenol has also been shown to improve cognitive function and memory retention in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]phenol in lab experiments is its potent inhibitory activity against MAO enzymes, which makes it an excellent tool for studying the role of neurotransmitters in various physiological and pathological conditions. However, one of the limitations of using 2-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]phenol is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]phenol, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the exploration of its mechanisms of action at the molecular level. Additionally, the development of more water-soluble analogs of 2-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]phenol could enhance its potential as a therapeutic agent.

Synthesis Methods

2-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]phenol can be synthesized using various methods, including the reaction of 2-hydroxybenzaldehyde with 1,2-diaminocyclohexane in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a reaction with 3-oxopropylamine to obtain 2-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]phenol.

Scientific Research Applications

2-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]phenol has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. 2-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]phenol has been shown to exhibit potent inhibitory activity against monoamine oxidase (MAO) enzymes, which play a crucial role in the regulation of neurotransmitters such as serotonin, dopamine, and norepinephrine.

properties

IUPAC Name

1-(2,7-diazaspiro[4.5]decan-7-yl)-3-(2-hydroxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-15-5-2-1-4-14(15)6-7-16(21)19-11-3-8-17(13-19)9-10-18-12-17/h1-2,4-5,18,20H,3,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAMHCDPSVFJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)CN(C1)C(=O)CCC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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